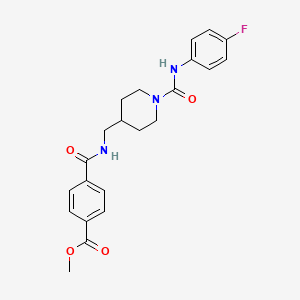
Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives and boronic esters are often used as building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a method that has been reported .Scientific Research Applications
Hydrolysis and Pharmacokinetics
The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors were significantly affected by hydrolysis-mediated clearance. Specifically, a new, potent, selective inhibitor underwent enzymatic hydrolysis in plasma, leading to the formation of a primary amine product. This process influenced the compound's high clearance and short half-life. The discovery of several analogs with improved stability in mouse plasma highlighted the importance of minimizing hydrolysis to enhance the pharmacokinetic profile of such compounds (Teffera et al., 2013).
Antibacterial Compounds and Mycobacterium tuberculosis
Discovery of Antimycobacterial Compounds
An atom economic and stereoselective synthesis approach led to the discovery of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis. One compound, in particular, showed notable potency in reducing bacterial load in lung and spleen tissues, indicating its potential as an effective antimycobacterial agent (Kumar et al., 2008).
X-ray Diffraction Studies
X-ray Diffraction for Absolute Configuration
X-ray diffraction studies of certain compounds revealed the absolute configurations of the molecules, demonstrating that the structural geometry and the positions of groups within these compounds can have significant implications for their chemical behavior and potential applications, such as their use in the synthesis of compounds with specific biological activities (Peeters et al., 1994).
Structure and Conformation Analysis
Molecular Structure and Conformation
The study of molecular structures, such as that of O-methyl (4-fluorobenzoyl)carbamothioate, through techniques like single-crystal X-ray diffraction and quantum chemical calculations, sheds light on the conformational preferences of these compounds. The analysis of chalcogen⋯chalcogen interactions and their influence on the molecular conformation is vital for understanding the chemical and physical properties of such compounds (Channar et al., 2020).
Future Directions
properties
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c1-30-21(28)17-4-2-16(3-5-17)20(27)24-14-15-10-12-26(13-11-15)22(29)25-19-8-6-18(23)7-9-19/h2-9,15H,10-14H2,1H3,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIXCZOBSSETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)
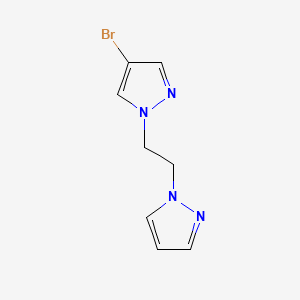
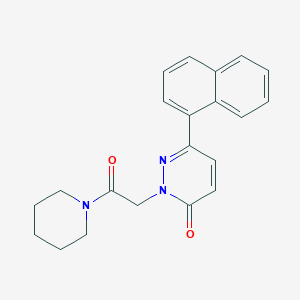
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)


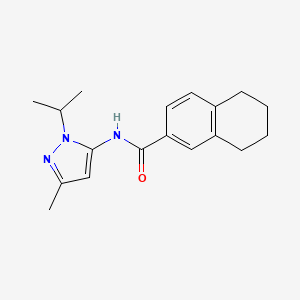
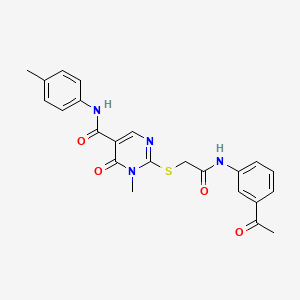
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)
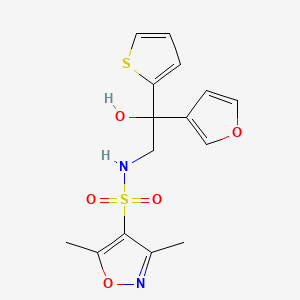
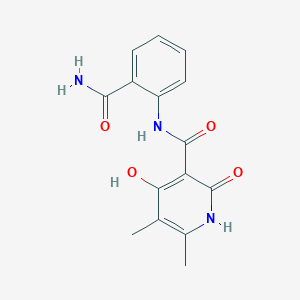
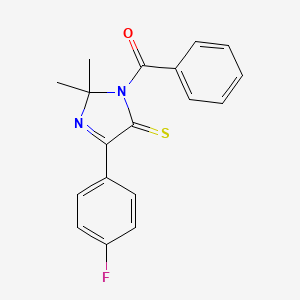
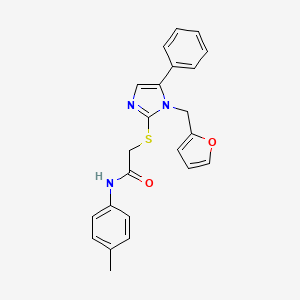
![N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2823736.png)